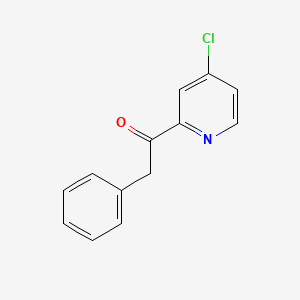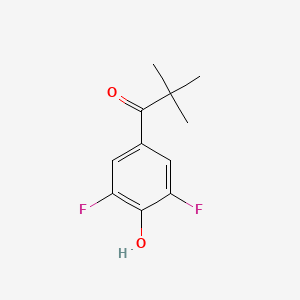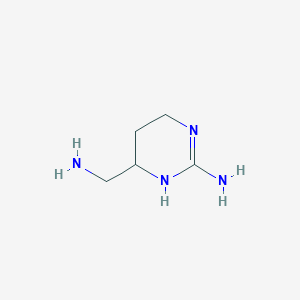
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylureido group, and a dimethylpyrimidinyl group attached to a benzenesulfonamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzyloxyphenyl Isocyanate: This intermediate is synthesized by reacting benzyloxyphenylamine with phosgene under controlled conditions.
Formation of Phenylureido Intermediate: The benzyloxyphenyl isocyanate is then reacted with an appropriate amine to form the phenylureido intermediate.
Coupling with Dimethylpyrimidinyl Benzenesulfonamide: The final step involves coupling the phenylureido intermediate with 4,6-dimethylpyrimidin-2-yl benzenesulfonamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of nitro groups would yield corresponding amines.
科学的研究の応用
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzyloxy and phenylureido groups are likely involved in binding to active sites of enzymes or receptors, while the dimethylpyrimidinyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-(3-(4-(Methoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with a methoxy group instead of a benzyloxy group.
4-(3-(4-(Ethoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxy group, in particular, may enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in scientific research and potential pharmaceutical development.
特性
分子式 |
C26H25N5O4S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C26H25N5O4S/c1-18-16-19(2)28-25(27-18)31-36(33,34)24-14-10-22(11-15-24)30-26(32)29-21-8-12-23(13-9-21)35-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,27,28,31)(H2,29,30,32) |
InChIキー |
GCATZGBASKYPAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


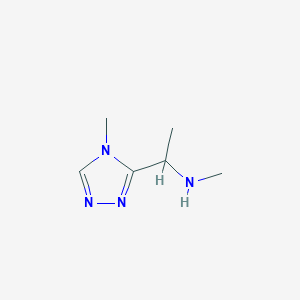
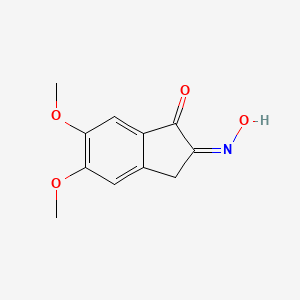

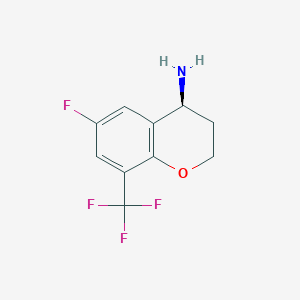
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
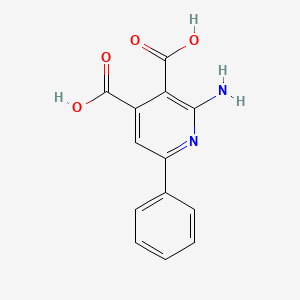
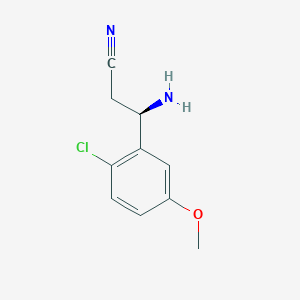
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)
